methyl 2-[1-(3-ethoxy-4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
This compound is a heterocyclic hybrid molecule featuring a chromeno[2,3-c]pyrrole core fused with a thiazole ring. Key structural elements include:
- Substituents:
- A 3-ethoxy-4-hydroxyphenyl group at position 1, providing both hydrophobic (ethoxy) and hydrophilic (hydroxyl) moieties.
- A methyl ester at position 5 of the thiazole ring, influencing solubility and metabolic stability.
- Synthetic relevance: Similar compounds are often synthesized via multi-step reactions involving cyclocondensation, Suzuki couplings, or heterocyclization (e.g., ).
Properties
Molecular Formula |
C25H20N2O7S |
|---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
methyl 2-[1-(3-ethoxy-4-hydroxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C25H20N2O7S/c1-4-33-17-11-13(9-10-15(17)28)19-18-20(29)14-7-5-6-8-16(14)34-21(18)23(30)27(19)25-26-12(2)22(35-25)24(31)32-3/h5-11,19,28H,4H2,1-3H3 |
InChI Key |
AMBAXEQUPMEXMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)OC)C)OC5=CC=CC=C5C3=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[1-(3-ethoxy-4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core chromeno[2,3-c]pyrrole structure, followed by the introduction of the thiazole and ester groups. Common reagents used in these reactions include ethyl bromoacetate, thiourea, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(3-ethoxy-4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Methyl 2-[1-(3-ethoxy-4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[1-(3-ethoxy-4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional comparisons with analogous derivatives:
Key Comparative Insights:
Structural Diversity: The target compound’s chromeno-pyrrole-thiazole hybrid is distinct from simpler thiazole-pyrazole () or pyrrolo-thiazolo-pyrimidine systems (). Its fused tricyclic core may confer unique steric and electronic properties for biological targeting. Substituent variations (e.g., ethoxy-hydroxyphenyl vs. dimethylaminophenyl in ) modulate solubility and hydrogen-bonding capacity. Hydroxyl groups (target compound) enhance polarity, whereas dimethylamino groups () increase basicity .
Synthetic Strategies :
- The target compound’s synthesis likely parallels (triethylamine-mediated cyclocondensation) or (palladium-catalyzed cross-coupling).
- Heterocyclization () and Suzuki-Miyaura couplings () are common for introducing aryl/heteroaryl groups.
Crystallographic and Conformational Analysis: Compounds with fluorophenyl groups () exhibit non-planar conformations due to steric hindrance, affecting crystal packing (e.g., triclinic symmetry in ). Planar chromeno-pyrrole cores (target compound) may favor π-π stacking interactions, critical for solid-state stability .
Functional Implications :
Biological Activity
Methyl 2-[1-(3-ethoxy-4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate (CAS Number: 620584-99-8) is a synthetic compound with potential therapeutic applications due to its unique structural features. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 498.5 g/mol. The structure consists of a thiazole ring and chromeno-pyrrole moiety, which are known for their biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C25H26N2O7S |
| Molecular Weight | 498.5 g/mol |
| CAS Number | 620584-99-8 |
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of hydroxyl groups in the ethoxyphenyl moiety contributes to its ability to scavenge free radicals, thereby reducing oxidative stress.
- Antimicrobial Properties : Studies have indicated that thiazole derivatives exhibit significant antimicrobial activity against various pathogens.
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
Biological Activity Studies
Several studies have explored the biological activities of this compound:
Antioxidant Activity
A study assessed the antioxidant capacity using DPPH and ABTS assays. The compound demonstrated a significant reduction in radical formation, suggesting strong antioxidant capabilities.
Antimicrobial Activity
Research conducted on various bacterial strains revealed that the compound exhibited notable antibacterial effects against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were determined to be effective at concentrations as low as 50 µg/mL.
Anti-inflammatory Activity
In vitro assays showed that this compound reduced the secretion of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Case Study 1: Anticancer Potential
A recent study investigated the anticancer effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that it induced apoptosis through the activation of caspase pathways and inhibited cell proliferation.
Case Study 2: Neuroprotective Effects
Another study focused on neuroprotective properties in a model of oxidative stress-induced neuronal injury. The compound was found to enhance cell viability and reduce apoptosis markers significantly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
